molecular formula C24H29NO6 B3307851 tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate CAS No. 934240-37-6

tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate

Cat. No.: B3307851
CAS No.: 934240-37-6
M. Wt: 427.5 g/mol
InChI Key: RKMYDRDNGPTPFD-FQEVSTJZSA-N
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Description

The compound tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate is a chiral carbamate derivative characterized by a stereogenic center at the S-configuration. Its structure includes:

  • A tert-butyl carbamate group (Boc-protected amine), a common protecting group in organic synthesis to enhance stability and control reactivity.
  • A methoxycarbonyl (ester) group at the 1-position, which may act as an electrophilic site for nucleophilic substitution or hydrolysis.
  • A 4-oxobutyl chain terminating in a 4-(benzyloxy)phenyl substituent.

This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or peptidomimetics, where stereochemical control and protective groups are critical .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(4-phenylmethoxyphenyl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO6/c1-24(2,3)31-23(28)25-20(22(27)29-4)14-15-21(26)18-10-12-19(13-11-18)30-16-17-8-6-5-7-9-17/h5-13,20H,14-16H2,1-4H3,(H,25,28)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMYDRDNGPTPFD-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119749
Record name Methyl (αS)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-δ-oxo-4-(phenylmethoxy)benzenepentanoate
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Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934240-37-6
Record name Methyl (αS)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-δ-oxo-4-(phenylmethoxy)benzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934240-37-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (αS)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-δ-oxo-4-(phenylmethoxy)benzenepentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-5-oxo-5-{4-[(phenylmethyl)oxy]phenyl}pentanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:

    Protection of the amine group: Using tert-butyl chloroformate to form the tert-butyl carbamate.

    Formation of the ester: Reacting the appropriate acid with methanol in the presence of a catalyst to form the methoxycarbonyl group.

    Introduction of the benzyloxyphenyl group: Using a benzyl halide and a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing alkyl halides and a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkylated carbamates.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its structure suggests that it could act as a prodrug or lead compound in drug development. The presence of the benzyloxy group may enhance lipophilicity, potentially improving bioavailability and facilitating cellular uptake.

Synthesis of Chiral Compounds

tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate serves as an important chiral building block in asymmetric synthesis. Its chirality is beneficial for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals where specific stereochemistry can significantly affect biological activity.

Catalysis

Research indicates that similar compounds have been utilized as catalysts in various organic reactions. The functional groups present in this compound may provide catalytic activity, particularly in reactions involving carbon-carbon bond formation or functional group transformations.

Biological Studies

The compound's structural features allow for investigations into its biological properties. Preliminary studies can assess its efficacy against specific targets, such as enzymes or receptors involved in disease pathways. The benzyloxy group may also contribute to interactions with biological macromolecules.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of this compound highlighted its utility as a precursor for more complex molecules. The researchers demonstrated the successful modification of the compound to yield derivatives with enhanced biological activities.

In another research effort, the biological activity of the compound was evaluated against various cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, suggesting potential applications in cancer therapy.

Data Table: Summary of Research Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential prodrug and lead compound for drug development ,
Chiral SynthesisUsed as a chiral building block for asymmetric synthesis ,
CatalysisPossible catalyst in organic reactions
Biological StudiesInvestigated for efficacy against disease-related targets ,

Mechanism of Action

The mechanism of action of tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Affecting signal transduction pathways.

    Modifying proteins: Through covalent modification or reversible binding.

Comparison with Similar Compounds

(S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate ()

  • Key Differences: Replaces the 4-oxobutyl chain and methoxycarbonyl with a simpler ethyl linker and 4-methoxyphenyl group.
  • Implications : The absence of the oxo and ester groups limits its utility in multi-step syntheses requiring ketone or ester intermediates .

(S)-tert-butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate ()

  • Key Differences :
    • Features a 4-oxoazetidin (β-lactam) ring instead of a linear 4-oxobutyl chain.
    • Contains 2,2-dimethyl substituents on the azetidine ring, enhancing steric hindrance and conformational rigidity.
  • Implications : The β-lactam structure may confer biological activity (e.g., antibiotic properties) but complicates synthetic accessibility compared to linear chains .

tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate ()

  • Key Differences :
    • Substitutes the methoxycarbonyl and 4-oxo groups with chloro and hydroxy substituents.
    • Exhibits dual stereocenters (2S,3S) compared to the target’s single S-configuration.

Physicochemical Property Comparison

Property Target Compound (Inferred) Compound Compound
Molecular Formula C₂₁H₂₇NO₆ (hypothetical) C₁₇H₂₄N₂O₄ C₂₂H₂₈ClNO₄
Molar Mass (g/mol) ~413.45 320.38 405.92
Functional Groups Boc, ester, ketone, benzyloxy Boc, benzyloxy, β-lactam Boc, benzyloxy, chloro, hydroxy
Boiling Point N/A N/A 578.65°C
Stereochemistry S-configuration S-configuration (2S,3S)

Key Observations:

  • Molecular Weight : The target compound’s inferred higher molar mass (~413.45 g/mol) suggests increased hydrophobicity compared to ’s β-lactam analog (320.38 g/mol).
  • Boiling Point : ’s compound exhibits a high boiling point (578.65°C), likely due to strong intermolecular hydrogen bonding from the hydroxy group and aromatic stacking.
  • Reactivity : The target’s methoxycarbonyl and 4-oxo groups render it more reactive toward nucleophiles (e.g., amines or hydrides) compared to ’s chloro-hydroxy derivative.

Biological Activity

The compound tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate , also known by its CAS number 870487-09-5, is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H37N5O6C_{23}H_{37}N_{5}O_{6} with a molecular weight of 479.57 g/mol. Its structure includes a tert-butyl group, a methoxycarbonyl group, and a benzyloxyphenyl moiety, which may contribute to its biological activities.

Structural Formula

tert butyl S 1 methoxycarbonyl 4 4 benzyloxy phenyl 4 oxobutylcarbamate\text{tert butyl S 1 methoxycarbonyl 4 4 benzyloxy phenyl 4 oxobutylcarbamate}

Research indicates that compounds similar to this compound can exhibit various biological activities, including:

  • Antitumor Activity : Some studies have shown that carbamate derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against a range of microbial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study investigated the effects of similar carbamate compounds on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent antitumor activity .
  • Antimicrobial Activity :
    • Another research focused on the antimicrobial properties of related compounds, revealing that they exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 32 to 128 µg/mL for various strains .
  • Mechanistic Insights :
    • Mechanistic studies revealed that these compounds could activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors in treated cells .

Data Summary

Biological ActivityObserved EffectsIC50/MIC Values
AntitumorCell viability reduction in cancer linesIC50 < 10 µM
AntimicrobialInhibition of bacterial growthMIC 32-128 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate
Reactant of Route 2
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tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.